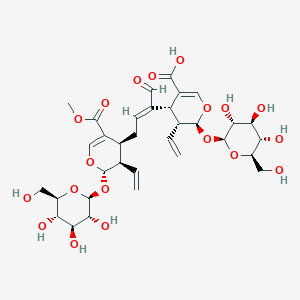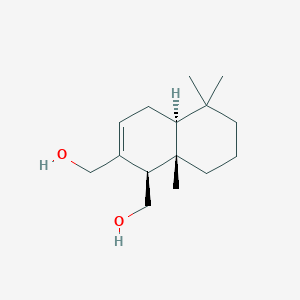
Drimendiol
Descripción general
Descripción
Drimendiol is a derivative of drimenol, a sesquiterpene synthesized from farnesyl diphosphate via a series of biochemical transformations involving drimenol synthase and oxidases. This compound is part of the drimane family, known for its antifeedant properties against herbivorous insects. The synthesis and functionalization of drimenol to this compound have implications for its bioactivity, including its role in plant defense mechanisms (Henquet et al., 2017).
Synthesis Analysis
Drimenol, the precursor to this compound, can be synthesized through various routes, including biomimetic cyclization and microbiological procedures. These processes highlight the versatility of drimenol as a synthon for compounds with a trans-drimane skeleton, emphasizing the synthetic strategies employed to obtain both racemic and natural (-)-drimenol (Cortés et al., 2011).
Molecular Structure Analysis
The molecular cloning and characterization of drimenol synthase from the valerian plant have provided insights into the biosynthesis of drimenol. This sesquiterpene synthase enzyme catalyzes the formation of (-)-drimenol, a crucial intermediate in this compound synthesis. The structural elucidation of drimenol and its derivatives, including this compound, has been facilitated by NMR and COSY experiments, providing a comprehensive understanding of their molecular configurations (Kwon et al., 2014).
Chemical Reactions and Properties
The conversion of drimenol to this compound involves the oxidation of drimenol, specifically at the C-12 position. This process is catalyzed by cytochrome P450 drimenol oxidase, which specifically catalyzes the hydroxylation of drimenol to produce this compound. The selectivity and specificity of this enzymatic transformation underscore the complex chemical reactions underpinning the biosynthesis of drimane sesquiterpenoids (Henquet et al., 2017).
Physical Properties Analysis
The physical properties of drimenol and its derivatives, including this compound, are crucial for their bioactivity and applications. While specific data on this compound's physical properties are scarce, the general characteristics of drimane sesquiterpenoids include their lipophilic nature and the presence of functional groups that affect their reactivity and interactions with biological targets. The physical properties of these compounds are often elucidated through chromatographic and spectroscopic methods, providing insights into their behavior in biological systems.
Chemical Properties Analysis
Drimenol and its derivatives exhibit a range of chemical properties that contribute to their biological activity. This compound, as a hydroxylated product of drimenol, possesses distinct chemical functionalities that may influence its interaction with microbial quorum sensing systems. The ability of this compound to inhibit quorum sensing in certain bacteria highlights its potential as a lead compound for developing new antibacterial agents. This bioactivity is attributed to the specific chemical properties of this compound, including its ability to interfere with bacterial communication mechanisms (Paz et al., 2013).
Aplicaciones Científicas De Investigación
Aplicaciones Antifúngicas
Drimendiol: ha mostrado resultados prometedores en el tratamiento de infecciones fúngicas, particularmente contra especies de Candida. La biotransformación del this compound por Cladosporium antarcticum produjo compuestos con significativa actividad antifúngica . Por ejemplo, 3β-hydroxythis compound exhibió una concentración inhibitoria mínima (MIC) menor que 15 µg/mL contra Candida albicans, C. krusei, y C. parapsilosis . Esto sugiere que los derivados del this compound podrían desarrollarse en agentes antifúngicos efectivos.
Eficiencia de Biotransformación
El uso de Cladosporium antarcticum para la biotransformación del this compound representa una estrategia sintética eficiente para producir compuestos específicos. Este método logró un alto rendimiento de derivados de this compound, tales como 9α-hydroxythis compound y 3β-hydroxythis compound, con rendimientos de 19.4% y 35%, respectivamente . Este proceso destaca el potencial de utilizar la biotransformación fúngica como un enfoque sostenible y de alto rendimiento para producir sustancias farmacológicamente activas.
Inhibición de la Síntesis de Ergosterol
Los derivados del this compound pueden actuar inhibiendo la enzima lanosterol 14α-demetilasa . Esta enzima es crucial en la biosíntesis de ergosterol, un componente esencial de las membranas celulares fúngicas. Al inhibir esta vía, los compuestos de this compound podrían interrumpir la integridad de la membrana celular, llevando a la muerte de las células fúngicas. Este mecanismo de acción proporciona un enfoque específico para combatir infecciones fúngicas.
Avances en Química Sintética
La biotransformación del this compound muestra el potencial de utilizar procesos naturales para activar regiones del esqueleto de carbono que son desafiantes de modificar a través de métodos convencionales de química orgánica . Esto abre nuevas vías para la síntesis de moléculas complejas, lo que podría conducir al descubrimiento de nuevos fármacos y materiales.
Mecanismos Moleculares de Patogenia Fúngica
La investigación sobre el this compound y sus derivados contribuye a una comprensión más profunda de los mecanismos moleculares involucrados en la patogenia fúngica y la resistencia antifúngica . Al dilucidar cómo estos compuestos interactúan con las células fúngicas, los científicos pueden desarrollar estrategias más efectivas para prevenir y tratar infecciones fúngicas.
Mecanismo De Acción
Target of Action
Drimendiol is a drimane sesquiterpenoid that has been found to have activity against various types of yeast, including Candida albicans, C. krusei, and C. parapsilosis . The primary target of this compound is believed to be the enzyme lanosterol 14α-demethylase , which plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound’s mode of action is thought to involve the inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to alterations in the integrity and function of the fungal cell membrane . This disruption can inhibit the growth and proliferation of the yeast cells .
Biochemical Pathways
This compound affects the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14α-demethylase . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death . Therefore, the inhibition of this pathway is a common target for antifungal agents .
Pharmacokinetics
It is known that this compound is a product of the high-yield reduction of polygodial and isotadeonal with nabh in methanol .
Result of Action
The result of this compound’s action is the inhibition of yeast growth and proliferation . It has been shown to inhibit biofilm formation of C. albicans, S. aureus, and S. epidermidis with 50% biofilm inhibitory concentration values (BIC 50 s) of 25.5, 65.1, and 67.1 µg/ml, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound involves the biotransformation of certain compounds by Cladosporium antarcticum, a fungus isolated from sediments of Glacier Collins in Antarctica . .
Propiedades
IUPAC Name |
[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTDAKOPPDXZDV-KCQAQPDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2CO)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C([C@@H]2CO)CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Drimendiol and what are its potential applications?
A1: this compound is a drimane sesquiterpenoid found in Drimys winteri, a Chilean native tree. Research suggests that this compound exhibits quorum sensing inhibition activity, making it a potential candidate for developing new antibacterial agents []. Additionally, studies have explored its antifungal properties against Candida yeast species [, ].
Q2: How does this compound exert its antifungal effects?
A2: While the exact mechanism of action is still under investigation, in silico studies propose that this compound might inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to antifungal effects [].
Q3: How effective is this compound against different Candida species?
A3: Research shows varying levels of efficacy against different Candida species. One study found that 3β-hydroxythis compound (a specific isomer of this compound) exhibited a minimum inhibitory concentration (MIC) lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis [].
Q4: Beyond its antifungal activity, does this compound affect bacterial biofilms?
A4: Yes, this compound has been shown to decrease biofilm formation in Pseudomonas syringae strains. This effect, combined with its quorum sensing inhibition, enhances the biocidal activity of CuSO4 on P. syringae biofilms [].
Q5: What is the role of this compound in the biosynthesis of insect deterrents?
A5: this compound is an intermediate in the biosynthetic pathway leading to polygodial, a known insect antifeedant. A study identified a drimenol synthase (PhDS) and a drimenol oxidase (PhDOX1) from Persicaria hydropiper that can convert farnesyl diphosphate to this compound, which can then be further oxidized to polygodial [].
Q6: Can the genes involved in this compound biosynthesis be utilized for pest control?
A6: Research suggests this is a possibility. Heterologous expression of PhDS and PhDOX1 in yeast and Nicotiana benthamiana resulted in the production of this compound and other drimane derivatives, including cinnamolide, which also exhibits antifeedant activity against whiteflies and aphids [].
Q7: Has the complete structure elucidation of this compound and related compounds been achieved?
A7: Yes, studies have used 1D and 2D NMR (COSY, HSQC, and HMBC) spectra, HRESIMS, and comparison with existing data to fully characterize the structure of this compound, along with other drimane derivatives like polygodial, isotadeonal, and isodrimeninol [, ].
Q8: Are there any analytical techniques specifically used to quantify this compound?
A8: While specific methods for quantifying this compound are not detailed in the provided abstracts, GC-MS analysis is commonly used for identifying and quantifying sesquiterpenes, including drimane derivatives, in plant extracts []. Further research would be needed to establish specific and validated analytical methods for this compound quantification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



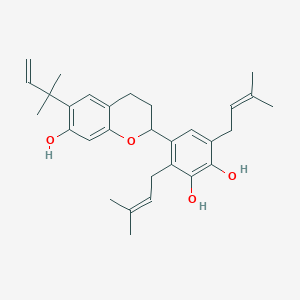
![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)

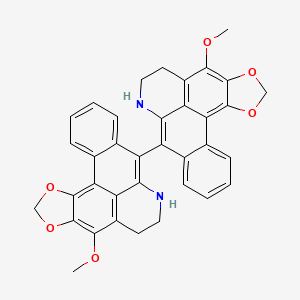

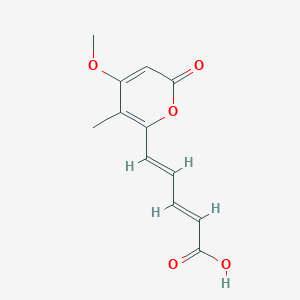
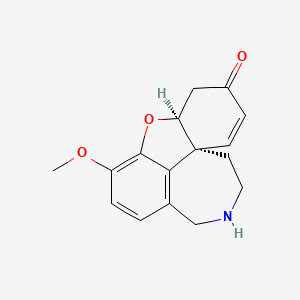
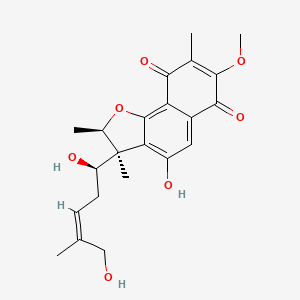
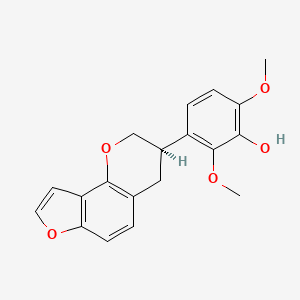
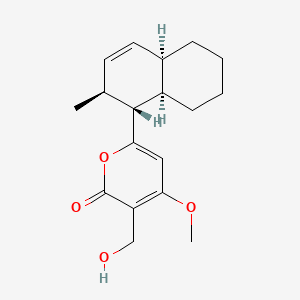
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)


